L-Leucyl-D-methionine
Description
L-Leucyl-D-methionine is a synthetic dipeptide composed of L-leucine (a branched-chain essential amino acid) and D-methionine (the D-enantiomer of methionine, a sulfur-containing amino acid). The Leu-Met linkage in this compound is formed via a peptide bond, rendering it resistant to proteolytic cleavage under physiological conditions.
Properties
CAS No. |
38062-77-0 |
|---|---|
Molecular Formula |
C11H22N2O3S |
Molecular Weight |
262.37 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C11H22N2O3S/c1-7(2)6-8(12)10(14)13-9(11(15)16)4-5-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t8-,9+/m0/s1 |
InChI Key |
NTISAKGPIGTIJJ-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H](CCSC)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-D-methionine typically involves the coupling of L-leucine and D-methionine. This can be achieved through peptide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods where specific enzymes catalyze the formation of the dipeptide from its constituent amino acids. This method is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the product.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-D-methionine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can revert oxidized methionine back to its original form.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Restored methionine.
Substitution: Various acylated or alkylated derivatives.
Scientific Research Applications
L-Leucyl-D-methionine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein digestion and metabolism.
Medicine: Potential therapeutic applications due to its physiological effects.
Industry: Used in the production of specialized peptides and as a precursor in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of L-Leucyl-D-methionine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for peptidases, which break it down into its constituent amino acids. These amino acids can then participate in various metabolic pathways, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares L-Leucyl-D-methionine with structurally or functionally related compounds, including enantiomers, derivatives, and dipeptides:
Key Findings from Comparative Analysis:
Chirality and Bioactivity :
- Unlike L-Leucyl-L-methionine (a natural dipeptide), this compound’s D-configuration limits its metabolic utilization but enhances stability against enzymatic degradation, making it suitable for applications requiring prolonged peptide integrity .
- DL-Methionine, a racemic mixture, is widely used in animal nutrition due to its cost-effectiveness, but only the L-form is bioactive in mammals .
Synthesis Efficiency :
- Enzymatic resolution (e.g., for N-Acetyl-DL-Methionine) achieves >85% yield of L-methionine, whereas chemical synthesis of this compound requires costly chiral reagents .
Functional Diversity: S-Adenosyl-L-Methionine (SAMe) serves as a universal methyl donor in biochemical reactions, a role unattainable by this compound due to its lack of a reactive sulfonium center . Dansyl-L-Methionine’s fluorescence enables real-time tracking of peptide interactions, a feature absent in non-derivatized analogs like this compound .
Safety Profiles :
- DL-Methionine exhibits higher acute toxicity compared to acetylated or peptide-bound forms, emphasizing the importance of structural modifications for safety optimization .
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